molecular formula C16H18ClN5OS B13355509 2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether

2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether

Cat. No.: B13355509
M. Wt: 363.9 g/mol
InChI Key: DXHCBOBUEIDKNZ-UHFFFAOYSA-N
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Description

2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether typically involves multiple steps. One common method includes the reaction of 4-chloro-3-nitrobenzyl chloride with 1-methyl-4-piperidinol to form an intermediate, which is then cyclized with thiocarbohydrazide to yield the triazolothiadiazole core . The final step involves the etherification of the phenyl group with methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. It binds to the active site of the enzyme, blocking its activity and thereby disrupting the biochemical pathways involved. This mechanism is particularly useful in the development of anticancer and antimicrobial agents .

Properties

Molecular Formula

C16H18ClN5OS

Molecular Weight

363.9 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18ClN5OS/c1-21-7-5-10(6-8-21)14-18-19-16-22(14)20-15(24-16)11-3-4-13(23-2)12(17)9-11/h3-4,9-10H,5-8H2,1-2H3

InChI Key

DXHCBOBUEIDKNZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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